3-Methoxy-9H-carbazole
Overview
Description
3-Methoxy-9H-carbazole is a chemical compound with the empirical formula C13H11NO . It is a photosensitizer and has been found to have anti-breast cancer activity and induces apoptosis .
Molecular Structure Analysis
The molecular structure of 3-Methoxy-9H-carbazole consists of a three-ring system containing a pyrrole ring fused on either side to a benzene ring . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
3-Methoxy-9H-carbazole is a solid compound . Its molecular weight is 197.23 . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis of N-methoxycarbazole derivatives
Specific Scientific Field
Chemical Engineering and Technology
Summary of the Application
3-Methoxy-9H-carbazole is used in the synthesis of N-methoxycarbazole derivatives, including those with sterically demanding, benzannulated, or strongly electron-donating or -withdrawing substituents .
Methods of Application or Experimental Procedures
Various N-methoxycarbazole derivatives were directly prepared in good-to-moderate yields by the Pd2(dba)3CHCl3/9,9-dimethyl-4,5-bis(diphenyl-phosphino)xanthene-catalyzed reactions of the corresponding dibromobiphenyl compounds and methoxyamine .
Results or Outcomes
Based on this methodology, the first total synthesis of 3,3’-[oxybis(methylene)]bis(9-methoxy-9H-carbazole), an antimicrobial dimeric carbazole alkaloid previously isolated from the stem bark of Murraya koenigii, was achieved in 18% yield over seven steps from 1,2-dibromobenzene .
Antimicrobial Agents
Specific Scientific Field
Summary of the Application
Carbazole derivatives, including 3-Methoxy-9H-carbazole, have shown significant biological activities, of which its antimicrobial and antifungal activities are the most studied .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application are not detailed in the source .
Results or Outcomes
These alkaloids possess a broad range of biological activities, such as antimicrobial , antiangiogenic , and inhibitory effects on NO production in lipopolysaccharide-stimulated BV-2 microglial cells .
Antimicrobial Agents
Results or Outcomes
Carbazole derivatives (8a), (8d), (9c), and (9d), having methoxy groups and chloro groups in heterocyclic moieties, demonstrated moderate to good antibacterial activities .
Optoelectronic Applications
Specific Scientific Field
Electrical Engineering and Technology
Summary of the Application
Polycarbazole and its derivatives, including 3-Methoxy-9H-carbazole, encompass nitrogen-containing aromatic heterocyclic conducting polymers having excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability .
Results or Outcomes
These properties make them potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .
Antidiabetic Agents
Summary of the Application
Carbazole derivatives, including 3-Methoxy-9H-carbazole, have shown significant biological activities, of which its role in the pathogenesis and development of diabetes is noteworthy .
Results or Outcomes
Several studies have demonstrated the ability of carbazole derivatives to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism .
Synthesis of Novel 2-(3-Methoxy-9H-carbazol-9-yl)-N-phenyl Acetamide Analogues
Summary of the Application
3-Methoxy-9H-carbazole is used in the multi-step synthesis and characterization of novel 2-(3-methoxy-9H-carbazol-9-yl)-N-phenyl acetamide analogues .
Methods of Application or Experimental Procedures
These analogues were synthesized from 2-(3-methoxy-9H-carbzol-9-yl)acetyl chloride with substituted aromatic primary amines in the presence of an organic base such as triethylamine and methylene dichloride under reflux conditions .
Results or Outcomes
The bioevaluation of these newly synthesized compounds has been studied by evaluating their antibacterial and antifungal activities against various kinds of bacterial and fungal strains .
Safety And Hazards
The safety information for 3-Methoxy-9H-carbazole indicates that it is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements include P301 + P312 + P330, which advise that if swallowed, call a poison center or doctor if you feel unwell, and rinse mouth .
properties
IUPAC Name |
3-methoxy-9H-carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-15-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h2-8,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BISIQSCKDZYPLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334092 | |
Record name | 3-Methoxy-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80334092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-9H-carbazole | |
CAS RN |
18992-85-3 | |
Record name | 3-Methoxy-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80334092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methoxy-9H-carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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